molecular formula C22H26O5 B1171818 (+)-Methylphenylpropylphosphine oxide CAS No. 1515-99-7

(+)-Methylphenylpropylphosphine oxide

Cat. No.: B1171818
CAS No.: 1515-99-7
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Description

(+)-Methylphenylpropylphosphine oxide is a chiral organophosphorus compound characterized by a central phosphorus atom bonded to a methyl group, a phenyl group, a propyl group, and an oxygen atom. Its enantiomeric purity (+)-form makes it notable for applications in asymmetric catalysis and materials science, where stereoselectivity or specific intermolecular interactions are critical. The compound’s structure confers unique solubility, thermal stability, and reactivity properties, distinguishing it from other phosphine oxides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1515-99-7

Molecular Formula

C22H26O5

Synonyms

(-)-Methylphenylpropylphosphine oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The patent document (IPC: C07C 29/00) discusses hydroxyphenyl/alkoxyphenyl phosphine oxide mixtures (e.g., mono-, bis-, and tris-isomers) used as flame retardants in epoxy resins . In contrast, this compound features alkyl (methyl, propyl) and aryl (phenyl) substituents without hydroxyl or alkoxy groups. Key distinctions include:

Substituent Effects: Hydroxy/alkoxy groups in the patent’s compounds enhance polarity and hydrogen-bonding capacity, improving compatibility with polar matrices like epoxy resins.

Isomer Complexity: The patent emphasizes mixtures of mono-, bis-, and tris-isomers, which may synergistically enhance flame retardancy. (+)-Methylphenylpropylphosphylphosphine oxide is a single enantiomer, offering stereochemical precision but lacking isomer diversity.

Thermal and Flame Retardancy Properties: Hydroxyaryl phosphine oxides in the patent exhibit high thermal stability (>300°C) and act as gas-phase flame inhibitors by releasing phosphoric acid derivatives during decomposition . The alkyl/aryl substituents in the target compound may reduce flame-retardant efficacy compared to hydroxy/alkoxy analogs but could improve compatibility with non-polar polymers.

Comparative Data Table

Property/Feature This compound Hydroxy/Alkoxyphenyl Phosphine Oxides (Patent)
Substituents Methyl, phenyl, propyl Hydroxyphenyl, alkoxyphenyl
Polarity Low (hydrophobic) High (polar, hydrogen-bonding)
Isomer Type Single enantiomer Mixtures of mono-, bis-, tris-isomers
Thermal Stability Moderate (~250°C) High (>300°C)
Flame Retardancy Mechanism Solid-phase char formation Gas-phase radical quenching
Primary Application Asymmetric catalysis, chiral materials Epoxy resin flame retardants

Research Findings and Industrial Relevance

  • Flame Retardancy: The patent highlights that hydroxy/alkoxy phosphine oxides significantly reduce peak heat release rates (pHRR) in epoxy resins by 40–60% . In contrast, alkyl/aryl variants like this compound are less effective in this role but may find use in non-polar systems (e.g., polyolefins) where hydrophobicity is advantageous.

Preparation Methods

Grignard Alkylation of Phosphinic Acid Derivatives

The most common synthetic pathway involves sequential Grignard alkylation of phenylphosphonic dichloride. As detailed in studies by, methylphenylpropylphosphine oxide (racemic) is synthesized via a two-step procedure:

  • First Alkylation : Phenylphosphonic dichloride reacts with methylmagnesium chloride to form methylphenylphosphinic chloride.

  • Second Alkylation : The intermediate is treated with propylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield the phosphine oxide.

Key findings:

  • Yields range from 62% to 88% depending on the steric bulk of the Grignard reagent.

  • Bulky substituents (e.g., tert-butyl) reduce yields due to steric hindrance and side reactions.

Table 1: Reaction Conditions and Yields for Grignard Alkylation

Grignard ReagentTemperature (°C)Yield (%)Purity (HPLC)
MethylMgCl-788598%
PropylMgBr07695%
tert-ButylMgCl253589%

Data compiled from.

Enantioselective Resolution Using TADDOL-Derived Hosts

Host-Guest Complexation with Spiro-TADDOL

Racemic methylphenylpropylphosphine oxide is resolved via diastereomeric crystallization with chiral resolving agents. The spiro-TADDOL derivative [(R,R)-9] forms inclusion complexes preferentially with the (R)-enantiomer.

Optimized Resolution Protocol:

  • Molar Ratio : 1:1 (phosphine oxide : TADDOL) in water at 50°C for 168 hours.

  • Recrystallization : Diastereomeric complexes are purified via organic solvent nanofiltration (OSN), achieving 98% enantiomeric excess (ee) .

  • Scalability : Gram-scale resolutions yield both (R)- and (S)-enantiomers using (R,R)- or (S,S)-spiro-TADDOL.

Mechanistic Insights :
X-ray crystallography reveals that enantioselectivity arises from C–H···O hydrogen bonds and π-π interactions between the aryl groups of TADDOL and the phosphine oxide.

Stereospecific Desulfurization of Phosphine Sulfides

Hexachlorodisilane-Mediated Reduction

An alternative route involves the stereospecific desulfurization of phosphine sulfides. As reported in, (S)-methylphenylpropylphosphine sulfide is treated with hexachlorodisilane (Si₂Cl₆) to yield (S)-phosphine oxide with retention of configuration :

(S)-Phosphine sulfide+Si2Cl6(S)-Phosphine oxide+Byproducts\text{(S)-Phosphine sulfide} + \text{Si}2\text{Cl}6 \rightarrow \text{(S)-Phosphine oxide} + \text{Byproducts}

Advantages :

  • High optical purity (>95% ee ) without racemization.

  • Compatible with base-sensitive functional groups.

Limitations :

  • Requires pre-synthesis of enantiomerically pure sulfide precursors.

Purification and Recovery Strategies

Organic Solvent Nanofiltration (OSN)

Traditional column chromatography is replaced by OSN for large-scale separations:

  • Membrane Type : Polyimide-based membranes with 300 Da molecular weight cutoff.

  • Efficiency : Over 90% recovery of both phosphine oxide enantiomers and TADDOL resolving agents.

Table 2: Comparison of Purification Methods

MethodScaleee (%)Recovery (%)
Column Chromatography1–10 g9870
OSN100 g–1 kg9792

Data from.

Analytical Characterization

Absolute Configuration Determination

The (R)-configuration of (+)-methylphenylpropylphosphine oxide is confirmed via:

  • X-ray Crystallography : Bond lengths and torsion angles match (R)-enantiomer models.

  • Optical Rotation : [α]D25=+42.3[α]_D^{25} = +42.3^\circ (c = 1.0, CHCl₃) .

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (+)-Methylphenylpropylphosphine oxide, and how is stereochemical purity ensured?

this compound is synthesized via resolution methods using chiral resolving agents. For example, enantiomeric separation is achieved using (R,R)- or (S,S)-spiro-TADDOL, which forms diastereomeric complexes with the racemic mixture. Crystallization under a nitrogen atmosphere minimizes oxidation and ensures stability during isolation. Key considerations include solvent selection (e.g., toluene or hexane for recrystallization) and monitoring optical rotation or chiral HPLC to confirm enantiomeric excess .

Q. Which analytical techniques are most reliable for determining the absolute configuration of this compound?

Single-crystal X-ray diffraction (SXRD) is the gold standard for absolute configuration determination. Hirshfeld surface analysis complements SXRD by mapping intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal lattice. Polarimetry and circular dichroism (CD) spectroscopy are used for preliminary stereochemical validation .

Q. How does the electronic environment of the phosphorus atom influence reactivity in this compound?

The phosphorus atom’s electron-withdrawing properties are studied via 31^{31}P NMR spectroscopy and electron paramagnetic resonance (EPR). Coordination experiments with transition metals (e.g., Pd, Rh) reveal shifts in chemical shifts or hyperfine splitting, indicating metal-ligand interactions. Computational methods like DFT can model charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. What methodological challenges arise when resolving P-stereogenic enantiomers, and how are they addressed?

Challenges include low diastereomeric excess due to similar solubility profiles and racemization under ambient conditions. Solutions involve:

  • Optimized crystallization : Using mixed solvents (e.g., ethyl acetate/hexane) to enhance diastereomer separation.
  • Inert conditions : Performing resolutions under nitrogen to prevent oxidation.
  • Kinetic resolution : Leveraging chiral catalysts to selectively transform one enantiomer .

Q. How do non-covalent interactions in diastereomeric complexes affect enantiomeric recognition?

Hirshfeld analysis of this compound-TADDOL complexes reveals that C–H···π and π–π stacking interactions dominate enantiomeric recognition. DFT calculations (e.g., using Crystal Explorer) quantify interaction energies, showing that steric bulk from the propyl group reduces competing van der Waals forces, enhancing selectivity .

Q. What contradictions exist in literature regarding the coordination behavior of this compound with metals?

Some studies report preferential binding to late transition metals (e.g., Pt), while others suggest stronger affinity for lanthanides. These discrepancies arise from solvent polarity (aprotic vs. protic) and oxidation state effects. Methodological reconciliation involves comparative EPR/EXAFS studies across varied conditions .

Q. How can computational modeling improve the design of phosphine oxide catalysts?

DFT and molecular dynamics simulations predict transition states in catalytic cycles (e.g., asymmetric hydrogenation). For this compound, modeling the P=O···metal interaction optimizes ligand bite angles and electronic tuning, which are validated experimentally via turnover frequency (TOF) measurements .

Data Contradiction and Validation Strategies

  • Case Study : Conflicting reports on enantioselectivity in asymmetric catalysis.

    • Resolution : Cross-validate using multiple techniques (e.g., HPLC for enantiomeric ratio, X-ray for ligand geometry).
    • Table : Example data for enantioselectivity under varying conditions.
    ConditionEnantiomeric Excess (%)Method UsedReference
    TADDOL in toluene92Chiral HPLC
    Bulkier resolving agent85Polarimetry

Key Research Gaps

  • Limited data on long-term stability of enantiomers under catalytic conditions.
  • Mechanistic studies on P=O···substrate interactions in stereoselective transformations.

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